![molecular formula C19H16O4 B056106 Senecioyldithranol CAS No. 116293-87-9](/img/structure/B56106.png)
Senecioyldithranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Senecioyldithranol, also known as Senecioyl Dithranol or SD, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic derivative of dithranol, a topical medication used to treat psoriasis. SD has been found to have unique properties that make it useful in various research applications.
Wirkmechanismus
The mechanism of action of SD is not fully understood, but it is thought to work by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells. It may also work by disrupting bacterial cell membranes.
Biochemische Und Physiologische Effekte
SD has been found to have various biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. It has also been shown to induce oxidative stress and DNA damage in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using SD in lab experiments is its unique properties, which make it useful in various research applications. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for research on SD, including:
1. Investigating its potential use as a chemotherapy drug for various types of cancer.
2. Exploring its antibacterial properties and potential use in the development of new antibiotics.
3. Studying its anti-inflammatory and immunomodulatory effects and potential use in the treatment of autoimmune diseases.
4. Investigating its potential use in drug delivery systems.
5. Exploring its potential use in the development of new materials, such as sensors and catalysts.
In conclusion, Senecioyldithranoldithranol is a synthetic derivative of dithranol that has potential applications in various scientific research areas. Its unique properties make it useful in cancer research, drug discovery, and biomedical research. Future research directions include investigating its potential use as a chemotherapy drug, exploring its antibacterial properties, and studying its anti-inflammatory and immunomodulatory effects.
Synthesemethoden
SD is synthesized by reacting dithranol with senecioic anhydride in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
SD has been found to have potential applications in various scientific research areas, including cancer research, drug discovery, and biomedical research. It has been shown to have anti-cancer properties, and studies have been conducted to investigate its potential use as a chemotherapy drug. SD has also been found to have antibacterial properties, and research is ongoing to explore its use in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
116293-87-9 |
---|---|
Produktname |
Senecioyldithranol |
Molekularformel |
C19H16O4 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
1,8-dihydroxy-10-(3-methylbut-2-enoyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C19H16O4/c1-10(2)9-15(22)16-11-5-3-7-13(20)17(11)19(23)18-12(16)6-4-8-14(18)21/h3-9,16,20-21H,1-2H3 |
InChI-Schlüssel |
QJOWIMLQZVDEFS-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)C |
Kanonische SMILES |
CC(=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)C |
Andere CAS-Nummern |
116293-87-9 |
Synonyme |
senecioyldithranol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.